cis-3-Hexenyl butyrate

描述

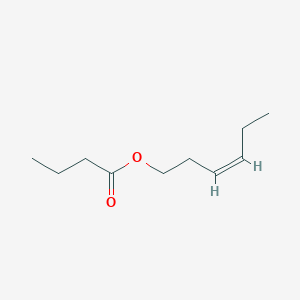

cis-3-Hexenyl butyrate (CAS 16491-36-4), also known as (3Z)-hex-3-en-1-yl butanoate, is a fatty acid ester with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol . It is naturally found in citrus fruits, cinnamon root, peach, strawberry, and tea, where it contributes to fresh, green, and fruity aromas . Industrially, it is utilized in perfumery to enhance floral and herbal notes and in tobacco flavorings . Key physicochemical properties include:

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hexenyl butyrate typically involves the esterification of cis-3-hexenol with butyric acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction is as follows:

cis-3-Hexenol+Butyric Acid→cis-3-Hexenyl Butyrate+Water

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through similar esterification processes, often using continuous flow reactors to enhance efficiency and yield. The use of immobilized enzymes, such as lipases, has also been explored to catalyze the esterification reaction under milder conditions, reducing the need for harsh acids and high temperatures .

化学反应分析

Types of Reactions: cis-3-Hexenyl butyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester into alcohols.

Hydrolysis: Acidic or basic hydrolysis can break the ester bond, yielding cis-3-hexenol and butyric acid.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Substitution: Various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed:

Oxidation: cis-3-Hexenal or cis-3-Hexenoic acid.

Reduction: cis-3-Hexenol.

Hydrolysis: cis-3-Hexenol and butyric acid.

Substitution: Depending on the nucleophile, products can vary widely.

科学研究应用

Applications in Food Flavoring

cis-3-Hexenyl butyrate is primarily utilized in the food industry for its flavoring properties. It contributes a fresh, green note reminiscent of various fruits and vegetables.

Key Points:

- Used in the formulation of fruit flavors.

- Enhances the sensory profile of products like beverages, candies, and baked goods.

- Its aroma can be optimized through empirical approaches during flavor development .

Agricultural Applications

Recent research has explored the use of this compound as a natural agrochemical. Its ability to mediate stomatal closure in plants suggests it can enhance plant resilience against biotic and abiotic stresses.

Mechanism of Action:

- Activates Ca channels and mitogen-activated protein kinases.

- Induces production of reactive oxygen species (ROS), leading to enhanced plant immunity.

- Proposed as a sustainable alternative for pest control and stress management in crops .

Toxicological Safety Assessment

A comprehensive safety assessment indicates that this compound is not genotoxic and has a low risk of reproductive toxicity. The compound has been evaluated for various toxicological endpoints, including skin sensitization and phototoxicity.

Findings:

- Considered a skin sensitizer with a No Expected Sensitization Induction Level (NESIL) of 1000 μg/cm².

- Non-clastogenic in vitro micronucleus tests indicate low mutagenic potential .

Case Studies

- Flavor Profile Optimization :

- Plant Defense Mechanism :

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Food Flavoring | Enhances fruity and green notes in various products | Used widely in candies, beverages, and baked goods |

| Agriculture | Acts as a natural agrochemical for plant stress management | Mediates stomatal closure; promotes plant immunity |

| Toxicological Safety | Evaluated for genotoxicity, reproductive toxicity, skin sensitization | Non-genotoxic; NESIL of 1000 μg/cm² for skin sensitization |

作用机制

The mechanism by which cis-3-Hexenyl butyrate exerts its effects, particularly in plants, involves the activation of defense signaling pathways. When plants release this compound in response to stress, it can induce stomatal closure, reducing water loss and preventing pathogen entry. This process involves the activation of calcium-permeable channels, mitogen-activated protein kinases, and the production of reactive oxygen species. These signaling events help enhance the plant’s immune response and improve resistance to biotic and abiotic stresses .

相似化合物的比较

Comparison with Structurally Similar Esters

cis-3-Hexenyl Isobutyrate (CAS 41519-23-7)

- Molecular Formula : C₁₀H₁₈O₂ (same as butyrate)

- Key Differences: Structure: Isobutyrate has a branched C₄ chain (2-methylpropanoate) vs. the linear butyrate (butanoate). Odor Profile: Less "green" and more fruity (apple, pear) with sweet, grassy undertones . Applications: Used in citrus and floral fragrances to impart naturalness and balance green notes .

cis-3-Hexenyl α-Methylbutyrate (CAS 53398-85-9)

- Molecular Formula : C₁₁H₂₀O₂

- Key Differences: Structure: Contains a methyl branch on the β-carbon of the acid chain. Odor Profile: Strong green apple and unripe fruit notes, with enhanced sweetness compared to butyrate . Applications: Blends well with lavender, geranium, and clary sage in perfumes; used in apple, melon, and tropical flavorings . Molecular Weight: 184.28 g/mol (higher than butyrate, reducing volatility).

cis-3-Hexenyl Hexanoate (CAS 31501-11-8)

- Molecular Formula : C₁₂H₂₂O₂

- Key Differences: Structure: Longer linear C₆ acid chain (hexanoate). Odor Profile: Less green, with fatty, tropical fruit nuances . Volatility: Lower than butyrate due to higher molecular weight (198.30 g/mol), evidenced by a higher GC retention index (1364 vs. 1167) . Applications: Found in tea aromas but degrades significantly during high-temperature processing .

cis-3-Hexenyl Valerate (CAS Not Provided)

- Molecular Formula : C₁₁H₂₀O₂

- Key Differences: Structure: Linear C₅ acid chain (valerate). Volatility: Intermediate between butyrate and hexanoate, with a retention index of 1264 . Behavior in Tea Processing: Decreases by 76.9% during drying, similar to butyrate (88.5% loss) .

Structural and Functional Trends

| Property | cis-3-Hexenyl Butyrate | Isobutyrate | α-Methylbutyrate | Hexanoate | Valerate |

|---|---|---|---|---|---|

| Chain Length | C₄ (linear) | C₄ (branched) | C₅ (branched) | C₆ (linear) | C₅ (linear) |

| Molecular Weight | 170.25 | 170.25 | 184.28 | 198.30 | 184.27 |

| Odor Profile | Green, apple | Fruity, pear | Green apple, unripe | Fatty, tropical | Mild green, fruity |

| GC Retention Index | 1167 | ~1180 (estimated) | Not reported | 1364 | 1264 |

| Volatility | High | Moderate | Moderate | Low | Moderate |

生物活性

cis-3-Hexenyl butyrate (CAS Registry Number: 16491-36-4) is an ester compound known for its fruity aroma and is commonly used in the food and fragrance industries. Its biological activity encompasses various aspects, including genotoxicity, toxicity, and its role as a plant signaling molecule. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound is an aliphatic ester formed from the reaction of cis-3-hexenol and butyric acid. Its molecular formula is C_8H_14O_2, and it possesses a characteristic green, fruity scent often associated with freshly cut grass or fruits.

Genotoxicity

Repeated Dose and Reproductive Toxicity

The repeated dose toxicity and reproductive toxicity were evaluated using a Margin of Exposure (MoE) approach. The data suggested a calculated MoE greater than 100 for both endpoints, indicating low risk .

Skin Sensitization

The sensitization potential of this compound was assessed through human studies. The No Expected Sensitization Induction Level (NESIL) was determined to be 1000 μg/cm² based on weight of evidence from structural analysis and human tests .

Stomatal Closure Induction

Recent studies have identified this compound as a natural inducer of stomatal closure in plants, which plays a crucial role in stomatal immunity. The mechanism involves the activation of calcium-permeable channels and mitogen-activated protein kinases (MAPKs), leading to the production of reactive oxygen species (ROS) via NADPH oxidase . This response is significant for plant defense against pathogens.

Study on Stomatal Responses

In a controlled environment, the application of this compound resulted in significant stomatal closure in various plant species. The study utilized genetic and pharmacological approaches to confirm that this response was independent of abscisic acid signaling pathways .

Data Tables

常见问题

Basic Question: What are the key physicochemical properties of cis-3-Hexenyl butyrate, and how do they influence its experimental handling?

Answer:

cis-3-Hexenyl butyrate (CAS 16491-36-4) is a colorless liquid with a molecular formula C₁₀H₁₈O₂ (MW 170.25 g/mol). Key properties include:

- Density : 0.885 g/mL at 25°C

- Boiling Point : 96°C at 20 mmHg

- Refractive Index : 1.431

- Vapor Pressure : 0.135 mmHg at 25°C

- Flash Point : 174°F (flammable liquid) .

Methodological Implications :

- Storage : Store in sealed containers at cool temperatures (<25°C) to minimize volatility and degradation.

- Safety : Use explosion-proof equipment and avoid sparks due to flammability. Wear gloves/eye protection to prevent irritation .

- Solubility : Insoluble in water; use ethanol or mineral oil for dilution .

Basic Question: What synthetic routes are commonly used to prepare this compound in laboratory settings?

Answer:

The esterification of cis-3-hexenol with butyric acid is the primary synthesis method:

- Procedure : Acid-catalyzed (e.g., H₂SO₄) condensation under reflux, followed by purification via fractional distillation.

- Yield Optimization : Use molecular sieves to remove water and shift equilibrium toward ester formation .

- Quality Control : Confirm purity (>95%) via GC-MS or NMR, referencing CAS 16491-36-4 .

Basic Question: How can this compound be quantified in plant matrices during ecological studies?

Answer:

Analytical Workflow :

Extraction : Solid-phase microextraction (SPME) or dynamic headspace sampling to capture volatile compounds.

Separation : GC with polar columns (e.g., DB-WAX) for resolving green leaf volatiles.

Detection : MS in SIM mode (m/z 170.25 for quantification; 55, 82 for confirmation) .

Calibration : Use deuterated internal standards (e.g., d₃-cis-3-Hexenyl butyrate) to correct for matrix effects .

Advanced Question: How does this compound interact with insect odorant-binding proteins (OBPs), and what experimental methods validate these interactions?

Answer:

Molecular Interaction Mechanisms :

- Binding Affinity : cis-3-Hexenyl butyrate binds to OBPs (e.g., Semiothisa cinerearia OBP2) via hydrogen bonds, π-σ, and alkyl interactions, as shown in molecular docking simulations .

- In Vitro Validation : Competitive fluorescence displacement assays using 1-NPN as a fluorescent probe. Calculate dissociation constants (Kd) via Scatchard plots .

Research Applications :

- Study its role in insect olfaction and pheromone signaling for eco-friendly pest control strategies .

Advanced Question: What structural features of this compound contribute to its aroma profile, and how can structure-activity relationships (SARs) be explored?

Answer:

Key Structural Determinants :

- Ester Group : The butyrate moiety enhances fruity/green notes compared to acetate or salicylate derivatives .

- Double Bond Geometry : The cis-3 configuration is critical for fresh, leafy aroma; trans-isomers exhibit weaker olfactory effects .

SAR Methodologies :

- Sensory Analysis : Trained panels evaluate aroma thresholds (e.g., 10 mg/kg in aqueous solutions) .

- Computational Modeling : Density Functional Theory (DFT) to predict vibrational frequencies and electronic properties linked to odor perception .

Advanced Question: How does this compound degrade under environmental or processing conditions, and what stabilization strategies are effective?

Answer:

Degradation Pathways :

- Hydrolysis : Susceptible to ester cleavage in aqueous acidic/basic conditions. Half-life varies with pH and temperature .

- Oxidation : Auto-oxidation of the double bond forms aldehydes (e.g., hexanal), detected via HS-SPME-GC-MS .

Stabilization Methods :

- Antioxidants : Add BHT (0.01% w/w) to inhibit radical-mediated degradation.

- Encapsulation : Use β-cyclodextrin to protect against UV light and humidity .

Advanced Question: What role does this compound play in plant volatile-mediated ecological interactions?

Answer:

Ecological Functions :

- Herbivore Defense : Emitted as a herbivory-induced volatile (HIV) to attract parasitoid wasps.

- Interplant Signaling : Acts as a priming agent in neighboring plants to upregulate defense genes .

Experimental Approaches :

- Field Trials : Measure emission rates via portable GC in response to mechanical damage or insect feeding.

- Metabolomics : LC-MS/MS to track jasmonate signaling pathways linked to volatile biosynthesis .

Advanced Question: How do isotopic labeling techniques aid in tracing the biosynthetic pathways of this compound in plants?

Answer:

Isotopic Tracer Methods :

¹³C-Labeling : Feed ¹³C-glucose to Arabidopsis or tea shoots; track incorporation into the hexenol precursor via NMR.

Enzyme Assays : Isolate lipoxygenase (LOX) and hydroperoxide lyase (HPL) from plant tissues to quantify intermediate (Z)-3-hexenal production .

Key Findings :

属性

IUPAC Name |

[(Z)-hex-3-enyl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h5-6H,3-4,7-9H2,1-2H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHOPXVYTWUHDS-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OCC/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051772 | |

| Record name | (Z)-Hex-3-enyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with a green, fruity, buttery odour | |

| Record name | cis-3-Hexenyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/226/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

96.00 °C. @ 20.00 mm Hg | |

| Record name | cis-3-Hexenyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, soluble in alcohol, propylene glycol; miscible with most fixed oils; insoluble in water | |

| Record name | cis-3-Hexenyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | cis-3-Hexenyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/226/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860-0.899 | |

| Record name | cis-3-Hexenyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/226/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

16491-36-4 | |

| Record name | cis-3-Hexenyl butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16491-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenyl butyrate, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016491364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, (3Z)-3-hexen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-Hex-3-enyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hex-3-enyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENYL BUTYRATE, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O47B839622 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cis-3-Hexenyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。